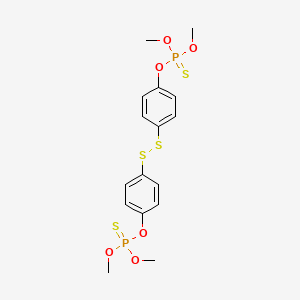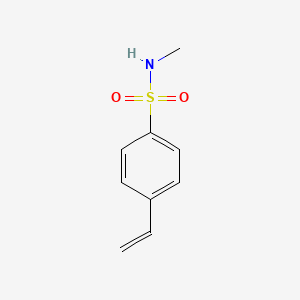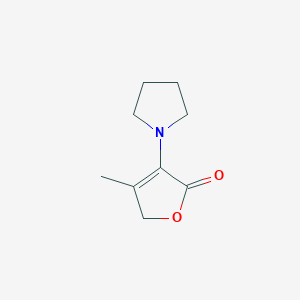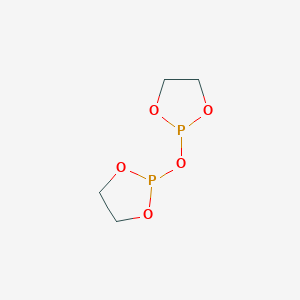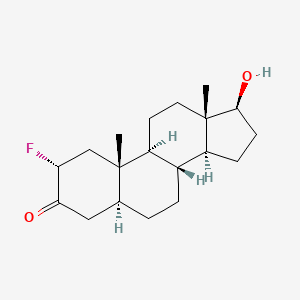
2alpha-Fluorodihydrotestosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha-Fluorodihydrotestosterone is a synthetic androgen receptor ligand. It is a fluorinated derivative of dihydrotestosterone, a potent androgen hormone. This compound is primarily used in scientific research, particularly in the field of prostate cancer imaging and treatment. The fluorine atom in its structure enhances its binding affinity to androgen receptors, making it a valuable tool in medical diagnostics and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Fluorodihydrotestosterone involves the fluorination of dihydrotestosterone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with dihydrotestosterone to introduce the fluorine atom at the 2alpha position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to verify the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2alpha-Fluorodihydrotestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to dihydrotestosterone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2alpha-Fluorodihydrotestosterone has several scientific research applications:
Chemistry: It is used as a model compound to study fluorinated steroids’ chemical properties and reactivity.
Biology: The compound helps investigate androgen receptor interactions and signaling pathways.
Medicine: It is employed in positron emission tomography (PET) imaging to diagnose and monitor prostate cancer.
Wirkmechanismus
2alpha-Fluorodihydrotestosterone exerts its effects by binding to androgen receptors. The fluorine atom enhances its binding affinity, allowing it to effectively compete with endogenous androgens. Upon binding, the compound activates the androgen receptor, leading to the transcription of target genes involved in cell growth and differentiation. This mechanism is particularly relevant in prostate cancer, where androgen receptor signaling plays a crucial role in tumor progression .
Vergleich Mit ähnlichen Verbindungen
Dihydrotestosterone: The parent compound, lacking the fluorine atom.
Testosterone: Another androgen hormone with a similar structure but different functional groups.
2alpha-Hydroxytestosterone: A hydroxylated derivative of testosterone.
Uniqueness: 2alpha-Fluorodihydrotestosterone’s uniqueness lies in its fluorine atom, which significantly enhances its binding affinity to androgen receptors compared to its non-fluorinated counterparts. This property makes it particularly valuable in medical diagnostics and research, especially in imaging and studying androgen receptor-related diseases .
Eigenschaften
CAS-Nummer |
1649-46-3 |
|---|---|
Molekularformel |
C19H29FO2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
QBAHMYSNLVHPJQ-TVGHHNFTSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


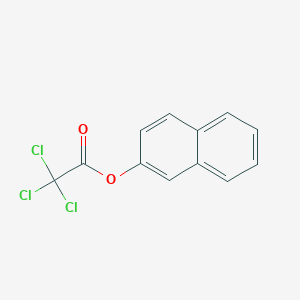
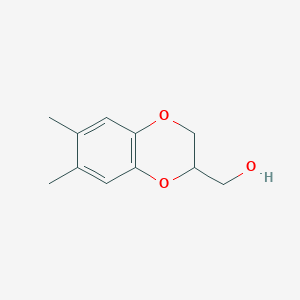
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
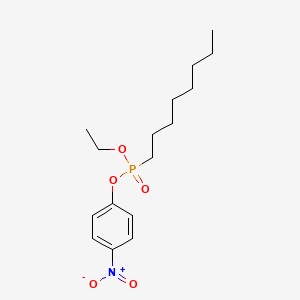
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
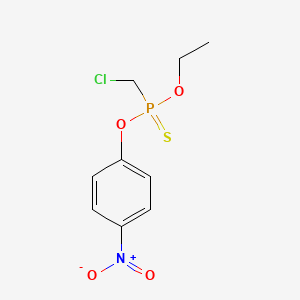



![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
